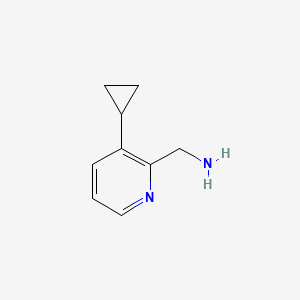

(3-Cyclopropylpyridin-2-yl)methanamine

Übersicht

Beschreibung

(3-Cyclopropylpyridin-2-yl)methanamine is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol . It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylpyridin-2-yl)methanamine typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method is the reaction of 3-cyclopropylpyridine with formaldehyde and ammonia under acidic conditions to form the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclopropylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Copper catalysis in the presence of water is a common method for oxidizing pyridine derivatives.

Reduction: Hydrogenation using catalysts like palladium or platinum is often employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridin-2-yl-methanones, reduced amine derivatives, and substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3-Cyclopropylpyridin-2-yl)methanamine has shown promise in medicinal chemistry due to its ability to act as a ligand for various biological receptors. Research indicates that it may modulate the activity of certain enzymes or receptors, suggesting potential therapeutic applications in treating neurological disorders or metabolic diseases. For instance, studies have demonstrated its binding affinity to specific targets involved in cancer pathways, indicating its potential as an anticancer agent .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its amine functionality allows for various chemical reactions, including alkylation, acylation, and coupling reactions. This versatility is crucial for developing new chemical entities with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study investigating the compound's efficacy against cancer cell lines demonstrated that this compound exhibited significant inhibition of cell growth in KARPAS422 cells. The compound's mechanism of action was linked to its ability to bind selectively to embryonic ectoderm development (EED) proteins, which are implicated in tumor growth. The results indicated an IC50 value significantly lower than that of structurally similar compounds, highlighting its potential as a lead compound in anticancer drug development .

Case Study 2: Neurological Applications

Research has also explored the neuroprotective effects of this compound. In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This property suggests its applicability in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Compound Name | Target Biological Activity | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | EED Inhibition | 0.5 | |

| (3-Chloropyridin-2-yl)methanamine | EED Inhibition | 5 | |

| Pyridin-2-ylmethanamine | General Cell Growth Inhibition | 10 |

Table 2: Synthetic Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Alkylation | This compound | Alkylated Product | 75 |

| Acylation | This compound | Acylated Product | 80 |

| Coupling | This compound | Coupled Product | 65 |

Wirkmechanismus

The mechanism of action of (3-Cyclopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Chloropyridin-2-yl)methanamine: Similar in structure but with a chlorine atom instead of a cyclopropyl group.

Pyridin-2-yl-methanamine: Lacks the cyclopropyl group, making it less sterically hindered.

(3-Cyclopropylpyridin-2-yl)methanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

(3-Cyclopropylpyridin-2-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties .

Biologische Aktivität

(3-Cyclopropylpyridin-2-yl)methanamine is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the cyclopropyl group attached to a pyridine ring confers distinct steric and electronic properties, making it a valuable compound for medicinal chemistry and biological research.

The molecular formula of this compound is C₉H₁₃N₂, with a molecular weight of approximately 149.21 g/mol. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its applications in synthetic chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₂ |

| Molecular Weight | 149.21 g/mol |

| Structure | Cyclopropyl group + Pyridine ring |

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in the context of enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with various biological targets, including:

- Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Binding affinity to serotonin receptors, which may influence serotonergic signaling pathways.

The mechanism of action for this compound involves its role as a ligand that can bind to specific receptors or enzymes. This interaction may modulate their activity, leading to various biological effects. For instance, compounds with similar structures have been shown to exhibit agonist activity at serotonin receptors, which are implicated in mood regulation and various psychiatric disorders .

Case Studies

- EED Inhibition : A study on related compounds demonstrated that modifications in the pyridine structure significantly affect binding affinity to embryonic ectoderm development (EED) proteins. One derivative showed an IC50 value of 18 nM, indicating strong binding and potential therapeutic effects against certain cancers .

- Serotonergic Dysfunction : Research involving pyridine derivatives highlighted their utility in treating conditions associated with serotonergic dysfunctions such as anxiety and depression. Compounds similar to this compound have shown promise in preclinical models for these applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (3-Chloropyridin-2-yl)methanamine | Chlorine instead of cyclopropyl | Moderate receptor binding |

| Pyridin-2-yl-methanamine | Lacks cyclopropyl group | Lower activity compared to cyclopropyl variant |

| (3-Cyclopropylpyridin-2-yl)methanol | Hydroxyl group instead of amine | Different pharmacological profile |

Research Applications

The potential applications of this compound span several fields:

- Medicinal Chemistry : As a pharmaceutical intermediate or active ingredient in drug development.

- Biochemical Research : Investigated for its interactions with enzymes and receptors.

- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.

Eigenschaften

IUPAC Name |

(3-cyclopropylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDYXMGROZBQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739982 | |

| Record name | 1-(3-Cyclopropylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256816-54-2 | |

| Record name | 1-(3-Cyclopropylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.